Cyclohexylmethanesulfonamide
CAS No.: 4352-59-4
Cat. No.: VC7054964
Molecular Formula: C7H15NO2S
Molecular Weight: 177.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4352-59-4 |
---|---|
Molecular Formula | C7H15NO2S |
Molecular Weight | 177.26 |
IUPAC Name | cyclohexylmethanesulfonamide |
Standard InChI | InChI=1S/C7H15NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |
Standard InChI Key | VJPGNAIPMMGCSU-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CS(=O)(=O)N |
Introduction
Structural and Chemical Characteristics of Cyclohexylmethanesulfonamide
Cyclohexylmethanesulfonamide (chemical formula: , molecular weight: 193.26 g/mol) consists of a cyclohexane ring covalently bonded to a methanesulfonamide group (). The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the sulfonamide moiety provides polarity and hydrogen-bonding capabilities. This amphiphilic structure enables solubility in both organic solvents (e.g., dichloromethane) and polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Key spectroscopic data include:
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IR: Strong absorption bands at 1150–1300 cm (asymmetric S=O stretch) and 1320–1360 cm (symmetric S=O stretch) .
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NMR: NMR signals at δ 1.2–1.8 ppm (cyclohexyl protons) and δ 3.0 ppm (sulfonamide ).
Synthetic Methodologies
Direct Sulfonylation of Cyclohexylmethylamine
The most common synthesis involves reacting cyclohexylmethylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine):
This exothermic reaction typically proceeds at 0–5°C to minimize side reactions, yielding the product in 75–85% purity .
Post-Functionalization Strategies
Derivatives are synthesized via:
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N-Alkylation: Treatment with alkyl halides to produce -substituted sulfonamides.
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Heterocyclic Modifications: Introduction of pyrrolo[2,3-d]pyrimidine groups to enhance kinase inhibition .
Biological Activities and Therapeutic Applications
Janus Kinase (JAK) Inhibition
Structural analogs, such as -methyl-1-[4-(methyl(7-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl]methanesulfonamide maleate, exhibit potent JAK inhibitory activity (IC: 10–50 nM) . These compounds suppress cytokine signaling pathways, showing efficacy in preclinical models of:
Proteomics Research
Cyclohexylmethanesulfonamide derivatives are marketed as biochemical tools for protein interaction studies, though their specific mechanisms remain underexplored. Hypothesized applications include:
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Protein stabilization during mass spectrometry.
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Inhibition of sulfotransferases in enzymatic assays.
Structural Analogs and Comparative Analysis
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